6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride
CAS No.: 1217113-05-7
Cat. No.: VC11889011
Molecular Formula: C13H18ClN3OS
Molecular Weight: 299.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217113-05-7 |
|---|---|
| Molecular Formula | C13H18ClN3OS |
| Molecular Weight | 299.82 g/mol |
| IUPAC Name | 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride |
| Standard InChI | InChI=1S/C13H17N3OS.ClH/c1-15-5-7-16(8-6-15)13-14-11-4-3-10(17-2)9-12(11)18-13;/h3-4,9H,5-8H2,1-2H3;1H |
| Standard InChI Key | OBONXZVRZUJIRI-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
| Canonical SMILES | CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure combines a benzothiazole heterocycle with two critical substituents: a methoxy group (-OCH) at the 6-position and a 4-methylpiperazinyl group at the 2-position. The hydrochloride salt enhances solubility, a common modification for bioactive molecules to improve pharmacokinetics. The planar benzothiazole core facilitates π-π stacking interactions with biological targets, while the methylpiperazine moiety introduces basicity and hydrogen-bonding capacity, critical for target engagement .
Key Structural Features
-
Benzothiazole Core: A bicyclic system comprising a benzene fused to a thiazole ring, known for electronic delocalization and metabolic stability .
-
Methoxy Group: Electron-donating properties modulate electronic density, potentially enhancing binding affinity to hydrophobic pockets in enzymes or receptors.
-
4-Methylpiperazine: A saturated heterocycle providing conformational flexibility and basic nitrogen atoms for salt formation or hydrogen bonding.
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.82 g/mol |
| CAS Number | 1217113-05-7 |
| IUPAC Name | 6-Methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride |
The compound’s logP (calculated) is estimated at 2.1, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Its polar surface area (PSA) of 78 Ų suggests favorable solubility in aqueous media, a trait augmented by the hydrochloride salt.
Synthesis and Structural Optimization
General Synthetic Routes
While explicit protocols for 6-methoxy-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole hydrochloride are scarce, analogous benzothiazoles are synthesized via cyclization of thiourea derivatives or coupling of preformed benzothiazole cores with substituents . A proposed route involves:
-
Benzothiazole Core Formation: Reaction of 2-aminothiophenol with a carbonyl source under acidic conditions .
-
Methoxy Introduction: Electrophilic aromatic substitution or nucleophilic displacement at the 6-position .
-
Piperazine Functionalization: Buchwald-Hartwig coupling or nucleophilic aromatic substitution to install the 4-methylpiperazinyl group .
-
Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution at the 2- and 6-positions requires careful control of reaction conditions .
-
Purification: Hydrochloride salts often necessitate recrystallization from polar solvents like ethanol or acetone.
Case Study: Analogous Syntheses
In a related synthesis, 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene was prepared using AlCl-mediated Friedel-Crafts acylation, followed by demethylation with BBr . While this pathway targets a benzothiophene, similar strategies—such as Lewis acid catalysis—could apply to benzothiazole derivatives . For example, AlCl facilitates electrophilic substitution in chlorobenzene, a solvent employed in synthesizing structurally related compounds .
Biological Activity and Mechanistic Insights
Anticancer Activity
Benzothiazole derivatives inhibit topoisomerases, induce apoptosis, and modulate kinase signaling . The methylpiperazine moiety in this compound may interact with ATP-binding pockets in kinases, as seen in imatinib-like inhibitors . In vitro studies on analogs show IC values in the low micromolar range against breast and lung cancer cell lines.
Anti-Inflammatory and Analgesic Effects
Dual inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) by benzothiazole-phenyl analogs suggests a role in pain management . Although untested, the target compound’s structure could synergistically modulate both enzymes, leveraging its hydrophobic benzothiazole core for sEH binding and the polar piperazine for FAAH interactions .
Structure-Activity Relationship (SAR) Analysis
Impact of Substituents
-
Methoxy Group: Enhances metabolic stability by blocking oxidative metabolism at the 6-position. Removal reduces half-life in hepatic microsomes by 40% in analogs .
-
4-Methylpiperazine: Improves solubility and bioavailability. Replacing methyl with bulkier groups (e.g., ethyl) diminishes activity, likely due to steric hindrance .
-
Benzothiazole Core: Essential for planar stacking with aromatic residues in target proteins. Substitution with benzimidazole reduces potency by 10-fold .
Comparative Analysis with Analogues
The target compound’s unique combination of methoxy and methylpiperazinyl groups may offer a balance between lipophilicity and solubility, potentially outperforming analogs in vivo .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume